azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
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Overview
Description
The compound “azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, phosphonooxy, and octadec-9-enoyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the cyclohexyl core, followed by the introduction of hydroxyl and phosphonooxy groups. The octadec-9-enoyl groups are then attached through esterification reactions. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the ester groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s phosphonooxy groups may interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and signal transduction pathways.
Medicine
In medicine, the compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The hydroxyl and phosphonooxy groups may form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The octadec-9-enoyl groups may interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonooxy-substituted cyclohexyl derivatives and long-chain fatty acid esters. These compounds share some structural features but differ in their specific functional groups and chain lengths.
Properties
Molecular Formula |
C45H88NO19P3 |
---|---|
Molecular Weight |
1040.1 g/mol |
IUPAC Name |
azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17-,20-18-;/t37-,40-,41-,42+,43+,44+,45+;/m1./s1 |
InChI Key |
FWDOQVLMXPDBBT-YLGSFUNKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
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